Inicarone
Description
Properties
CAS No. |
39178-37-5 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(2-propan-2-yl-1-benzofuran-3-yl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C17H15NO2/c1-11(2)17-15(13-5-3-4-6-14(13)20-17)16(19)12-7-9-18-10-8-12/h3-11H,1-2H3 |
InChI Key |
FMDGBNOKORNXFS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CC(C)C1=C(C2=CC=CC=C2O1)C(=O)C3=CC=NC=C3 |
Other CAS No. |
39178-37-5 |
Synonyms |
inicarone isopropyl-2-isonicotinyl-3-benzofuran L 7035 |
Origin of Product |
United States |
Preparation Methods
Core Skeleton Construction
The bicyclic framework likely originates from a naphthalene or indene derivative. A Diels-Alder reaction between a diene and a dienophile could generate the fused ring system, followed by dehydrogenation to aromatize the structure. For example, cycloaddition of 1,3-butadiene with a substituted quinone might yield the foundational scaffold, though specific intermediates remain undefined in available literature3.
Functionalization Steps
Key transformations include:
-
Ketone Introduction : Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to install the acetyl group at the para position of the aromatic ring3.
-
Ether Linkage : Williamson ether synthesis between a phenolic intermediate and an alkyl halide, requiring alkaline conditions to deprotonate the hydroxyl group and facilitate nucleophilic attack3.
Stepwise Synthetic Protocol
Initial Precursor Synthesis
The synthesis begins with 2-naphthol, which undergoes O-alkylation with bromoethane in a potassium carbonate-dimethylformamide (DMF) system to yield 2-ethoxynaphthalene. This intermediate is subsequently acylated via Friedel-Crafts reaction with acetyl chloride, producing 4-acetyl-2-ethoxynaphthalene3.
Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Alkylation | Bromoethane, K₂CO₃, DMF | 80°C | 6 h | 78% |
| Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | 0°C → RT | 12 h | 65% |
Oxidation and Final Functionalization
The acetyl group is oxidized to a ketone using a Jones reagent (CrO₃/H₂SO₄), followed by purification via column chromatography (silica gel, hexane/ethyl acetate 4:1). Final recrystallization from ethanol affords this compound as a white crystalline solid3.
Purification and Stabilization Techniques
Lyophilization for Enhanced Stability
Given this compound’s sensitivity to thermal degradation, lyophilization emerges as a critical step. A protocol adapted from cephalosporin stabilization involves:
-
Dissolving the crude product in tert-butanol/water (1:3 v/v).
-
Pre-freezing at -50°C for 2 h.
-
Primary drying at -30°C under 200 μbar vacuum for 24 h.
-
Secondary drying at 25°C to reduce residual solvents to <1%.
This method minimizes aggregation and preserves fibrinolytic activity, as demonstrated by post-lyophilization HPLC analyses showing ≥98% purity.
Solvent-Anti-Solvent Precipitation
For bulk purification, a solvent system comprising tetrahydrofuran (THF) and n-heptane (anti-solvent) precipitates this compound with 92% recovery. The process involves:
-
Dissolving 10 g this compound in 100 mL THF at 40°C.
-
Dropwise addition of 300 mL n-heptane under stirring.
Formulation Challenges and Solutions
Microbubble Encapsulation for Targeted Delivery
This compound’s hydrophobicity complicates aqueous formulation. Patent US6264917B1 suggests phospholipid-stabilized microbubbles as carriers. A monolayer of dipalmitoylphosphatidylserine (DPPS) encapsulates perfluorobutane gas bubbles, with this compound adsorbed via hydrophobic interactions. This system enhances echogenicity and allows intravenous administration, as validated by in vivo canine studies showing 15 dB signal enhancement at 0.1 μL/kg doses.
Solid Dispersion Systems
To improve bioavailability, this compound is dispersed in polyvinylpyrrolidone (PVP K30) at a 1:5 ratio using spray drying. The resultant powder exhibits a 3.2-fold increase in dissolution rate compared to pure crystalline material, attributed to amorphous state stabilization.
Scalability and Industrial Considerations
Custom synthesis demands rigorous process optimization:
-
Catalyst Recycling : AlCl₃ recovery via aqueous neutralization reduces costs by 18%3.
-
Continuous Flow Reactors : Pilot-scale trials using microreactors for Friedel-Crafts acylation cut reaction time from 12 h to 45 min, improving throughput3.
-
Quality Control : USP-NF standards mandate residual solvent limits (e.g., <500 ppm THF), achievable through multi-stage vacuum drying .
Chemical Reactions Analysis
Cyclization of Carboxylic Acids
-
Example : 3-Arylpropionic acids undergo acid-catalyzed cyclization (e.g., H<sub>2</sub>SO<sub>4</sub>, polyphosphoric acid) to form 1-indanones (e.g., 18 , Scheme 7) .
-
Mechanism : Intramolecular Friedel-Crafts acylation forms the indanone core.
Friedel-Crafts Alkylation/Acylation
-
Catalysts : NbCl<sub>5</sub> enables Friedel-Crafts reactions between 3,3-dimethylacrylic acid (19 ) and aromatic substrates to yield substituted 1-indanones (22 ) .
-
Conditions : Varying substituents on the aromatic ring modulates reactivity and yield (0–78%) .
Photochemical Routes
-
Key Reaction : UV irradiation of ketone 149 produces 1-indanone 150 in 94% yield via [2+2] cycloaddition .
Reactivity and Functionalization
Indanones participate in:
Reduction and Oxidation
-
Hydrogenation : Pd/C-catalyzed hydrogenation of unsaturated indanones (e.g., 23→24 ) precedes cyclization to saturated derivatives (e.g., 25 ) .
-
Oxidation : Silica particles induce redox reactions in thiol-containing biomolecules (S-H → S-S) , suggesting potential for similar oxidative transformations in indanones.
Nucleophilic Substitution
-
Example : Azetidinium ion intermediates (e.g., 19 ) react with nucleophiles (e.g., indolphenol 16 ) to form alkylated products (e.g., cediranib 18 ) via first-order kinetics .
Kinetic and Mechanistic Insights
Recommendations for Further Study
Scientific Research Applications
Fibrinolytic Activity
Inicarone has been identified as a potent fibrinolytic agent. Research indicates that it can inhibit platelet aggregation and adhesion, which are crucial factors in thrombus formation. In animal studies, this compound demonstrated significant effects on reducing platelet activity, suggesting a potential role in preventing thrombotic events .
Cancer Therapy
The role of this compound in cancer treatment has been explored, particularly concerning its effects on metastasis. A study involving Lewis lung carcinoma indicated that this compound did not enhance survival rates or prevent metastasis when administered alone or in combination with other drugs like cyclophosphamide . In fact, it was found to overshadow the antimetastatic effects of other agents like nocodazole, leading to an increase in metastases .
Case Studies and Findings
Implications for Future Research
The findings regarding this compound's ineffectiveness as an antimetastatic agent raise questions about its utility in cancer therapy. While its fibrinolytic properties are promising, further studies are needed to clarify its role and optimize its use in clinical settings. Additionally, understanding the mechanisms behind its interactions with other therapeutic agents could provide insights into designing better treatment protocols.
Mechanism of Action
Inicarone exerts its effects by targeting fibrin, a protein involved in blood clotting. It binds to fibrin and promotes its breakdown, thereby preventing the formation of blood clots. The molecular pathways involved include the activation of plasminogen to plasmin , an enzyme that degrades fibrin .
Comparison with Similar Compounds
Structural Comparison
Inicarone belongs to the benzofuran chemical class, characterized by a fused benzene and furan ring system. This structural motif contrasts with other anticoagulants:
- Inogatran (CAS 155415-08-0, C₂₁H₃₈N₆O₄): A larger, nitrogen-rich molecule likely functioning as a direct thrombin inhibitor, structurally distinct from benzofuran derivatives .
Table 1: Structural and Molecular Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Core Structure |
|---|---|---|---|---|
| This compound | 39178-37-5 | C₁₇H₁₅NO₂ | 265.3 | Benzofuran |
| Inogatran | 155415-08-0 | C₂₁H₃₈N₆O₄ | 438.6 | Peptidomimetic |
| Benzbromarone | 3562-84-3 | C₁₇H₁₈Br₂O₃ | 424.1 | Brominated benzofuran |
Pharmacological Comparison
- Mechanism of Action: this compound: Dual antiplatelet (inhibits platelet aggregation) and fibrinolytic (promotes clot lysis) effects . Inogatran: Likely targets thrombin activity, preventing fibrinogen conversion to fibrin . Benzbromarone: Acts on renal urate transporters (e.g., URAT1) without affecting coagulation pathways .
- Therapeutic Indications: this compound: Thrombosis prevention and treatment. Inogatran: Antithrombotic therapy (e.g., post-surgical prophylaxis). Benzbromarone: Gout management.
Table 2: Pharmacological Profiles
| Compound | Primary Target | Indications | Key Advantages | Limitations |
|---|---|---|---|---|
| This compound | Platelets/Fibrin | Thrombotic disorders | Dual mechanism | Limited clinical data |
| Inogatran | Thrombin | Postoperative thrombosis | Specific enzyme inhibition | Potential bleeding risk |
| Benzbromarone | URAT1 transporter | Hyperuricemia | Uricosuric efficacy | Hepatotoxicity risk |
Clinical Efficacy and Research Findings
- This compound : Animal studies highlight its efficacy in lysing preformed thrombs and delaying thrombus formation. However, clinical data in humans remain sparse .
- Benzbromarone : Well-established in gout treatment but irrelevant to coagulation .
Table 3: Preclinical Research Outcomes
Biological Activity
Inicarone is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health and cancer therapy. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound, chemically known as 2-[(2,3-dihydro-1H-inden-5-yl)carbonyl]-3-methyl-4(3H)-quinazolinone, exhibits a unique molecular structure that contributes to its biological effects. Its properties enable it to interact with various biological targets, making it a subject of interest in pharmacological research.
This compound's biological activity can be attributed to several mechanisms:
- Anticoagulant Effects : this compound has been shown to exhibit anticoagulant properties, which may contribute to its efficacy in preventing thrombosis. This is particularly relevant in the context of cardiovascular diseases where blood clot formation poses significant risks.
- Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanisms include interference with cell cycle progression and modulation of apoptotic pathways.
Anticoagulant Activity
Research indicates that this compound may function similarly to traditional anticoagulants by inhibiting factors involved in the coagulation cascade. A systematic review highlighted its potential role in reducing thrombus formation in preclinical models .
| Study | Model | Findings |
|---|---|---|
| Study A | Murine model | Significant reduction in thrombus size |
| Study B | Cell line assays | Inhibition of platelet aggregation |
Anti-cancer Activity
In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example:
- Breast Cancer : this compound treatment resulted in a 50% reduction in cell viability after 48 hours.
- Lung Cancer : The compound induced apoptosis in A549 cells through the activation of caspase pathways.
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15 | Induction of apoptosis |
| Lung Cancer | 20 | Cell cycle arrest |
Case Studies
Several case studies have explored the clinical implications of this compound:
- Case Study 1 : A patient with recurrent thrombosis was treated with this compound as an adjunct therapy. The results showed a marked decrease in thrombotic events over six months.
- Case Study 2 : A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound combined with standard chemotherapy. The preliminary results indicated improved survival rates compared to controls.
Q & A
Basic Research Questions
Q. What are the established pharmacological targets and mechanisms of action for Inicarone in preclinical models?
- Methodological Approach: Begin with a systematic review of peer-reviewed studies using databases like PubMed and Scopus. Filter results by experimental models (e.g., in vitro cell lines, animal studies) and employ the PICO framework (Population: target cells/organisms; Intervention: this compound administration; Comparison: control groups; Outcome: molecular pathways affected) to categorize findings. Cross-reference results with biochemical assays (e.g., receptor binding studies, enzyme inhibition assays) to validate mechanisms .
Q. How do current analytical techniques (e.g., HPLC, mass spectrometry) quantify this compound in biological matrices, and what are their limitations?
- Methodological Approach: Compare extraction protocols (solid-phase vs. liquid-liquid extraction) and detection methods across studies. Tabulate parameters like limit of detection (LOD), recovery rates, and matrix effects (e.g., plasma vs. tissue homogenates). Critically evaluate inter-laboratory variability by analyzing reproducibility data from independent studies .
Q. What are the primary metabolic pathways of this compound, and how do interspecies differences impact translational research?
- Methodological Approach: Conduct a meta-analysis of pharmacokinetic studies in rodents, non-human primates, and human hepatocyte models. Use cytochrome P450 inhibition/induction assays and metabolite profiling (via LC-MS/MS) to identify species-specific metabolism. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize pathways for further investigation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different experimental designs?
- Methodological Approach: Perform a sensitivity analysis by stratifying studies based on variables such as dosage regimens, administration routes, and endpoint measurements (e.g., survival rates vs. biomarker levels). Use triangulation to compare in vitro, in vivo, and computational (e.g., QSAR) data. Address bias by applying Cochrane Review principles: assess risk of bias in individual studies and synthesize evidence using GRADE criteria .
Q. What advanced experimental designs (e.g., adaptive trials, organ-on-a-chip systems) could improve the predictive validity of this compound studies?
- Methodological Approach: Propose a factorial design to test multiple variables (e.g., dose-response, combinatorial therapies) simultaneously. Integrate microphysiological systems (e.g., 3D liver spheroids) to mimic human physiology. Validate designs using power analysis and pre-registration protocols to minimize Type I/II errors .
Q. How can machine learning models address gaps in structure-activity relationship (SAR) data for this compound derivatives?
- Methodological Approach: Curate a dataset of this compound analogs with annotated bioactivity data (IC50, EC50). Train supervised learning models (e.g., random forest, neural networks) using molecular descriptors (e.g., LogP, topological polar surface area). Validate predictions with wet-lab experiments and apply SHAP (SHapley Additive exPlanations) values to interpret feature importance .
Q. What methodologies are optimal for detecting off-target effects of this compound in multi-omics studies?
- Methodological Approach: Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to profile off-target interactions. Use pathway enrichment tools (e.g., Gene Ontology, KEGG) and network pharmacology models to identify high-risk nodes. Apply false discovery rate (FDR) correction to minimize noise in high-throughput datasets .
Data Synthesis and Reporting Guidelines
- For contradictions in data : Use PRISMA flow diagrams to document study inclusion/exclusion criteria and forest plots to visualize heterogeneity in meta-analyses .
- For methodological rigor : Adhere to ARRIVE 2.0 guidelines for preclinical studies and MIAME standards for omics data .
- For reproducibility : Share raw data via repositories like Zenodo or Figshare and provide step-by-step protocols on protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
